molecular formula C14H20O2 B14310279 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- CAS No. 111874-44-3

3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl-

Cat. No.: B14310279
CAS No.: 111874-44-3
M. Wt: 220.31 g/mol
InChI Key: CBAGNCDAXPGGHN-UHFFFAOYSA-N
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Description

3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure It is a derivative of pentanone, featuring a methoxy group, two methyl groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-1-phenyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes. For instance, the use of metal oxide catalysts can facilitate the ketonic decarboxylation of propanoic acid derivatives, leading to the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy, methyl, and phenyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

CAS No.

111874-44-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-methoxy-4,4-dimethyl-1-phenylpentan-3-one

InChI

InChI=1S/C14H20O2/c1-14(2,3)13(15)10-12(16-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

CBAGNCDAXPGGHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C1=CC=CC=C1)OC

Origin of Product

United States

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